molecular formula C28H30N2O2 B2547238 (E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide CAS No. 328027-72-1

(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2547238
CAS No.: 328027-72-1
M. Wt: 426.56
InChI Key: RCDSJZRWHBTWAQ-UHFFFAOYSA-N
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Description

The compound “(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide” is a prop-2-enamide derivative featuring a rigid adamantyl group and a methoxyphenyl substituent. Its structure combines a cyano group at the α-position of the enamide backbone, which enhances electronic conjugation and stability. The adamantyl moiety, known for its lipophilic and bulky nature, may improve membrane permeability and binding affinity in biological systems, while the 4-methoxyphenyl group contributes to π-π stacking interactions.

Properties

IUPAC Name

(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c1-18-3-6-24(28-14-20-9-21(15-28)11-22(10-20)16-28)13-26(18)30-27(31)23(17-29)12-19-4-7-25(32-2)8-5-19/h3-8,12-13,20-22H,9-11,14-16H2,1-2H3,(H,30,31)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDSJZRWHBTWAQ-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C(=CC5=CC=C(C=C5)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)/C(=C/C5=CC=C(C=C5)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of (E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The cyano and methoxy groups can also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Prop-2-enamide derivatives are widely explored for their structural versatility and bioactivity. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Prop-2-enamide Derivatives

Compound Name Substituents Key Features Molecular Weight (g/mol) Melting Point (°C) Bioactivity/Applications Reference
(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide Adamantyl, 4-methoxyphenyl High lipophilicity due to adamantyl; potential kinase inhibition ~470 (estimated) Not reported Under investigation N/A
2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) 4-Sulfamoylphenyl, 4-methoxyphenyl High yield (90%); sulfonamide group enhances solubility ~369 292 Antimicrobial activity
2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) 4-Chlorophenyl, 4-sulfamoylphenyl Moderate yield (63%); halogen enhances stability ~374 286 Anticancer potential
AGK2 ((2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-5-yl)prop-2-enamide) Dichlorophenyl-furan, quinoline SIRT2 inhibitor; neuroprotective effects ~457 Not reported Treatment of neurodegenerative diseases
2-Cyano-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}-N-(4-phenoxyphenyl)prop-2-enamide Imidazole-thioether, nitrophenyl Heterocyclic diversity; nitro group for redox activity ~481 Not reported Enzyme inhibition (hypothetical)
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide Thiazole, dichlorophenyl Thiazole enhances bioavailability; phenolic OH for H-bonding ~468 Not reported Antiproliferative activity

Key Observations

Substituent Impact on Bioactivity: The adamantyl group in the target compound distinguishes it from analogs with sulfonamide (5b, 5c) or heterocyclic substituents (AGK2, ). Adamantyl’s rigidity may enhance target binding but reduce solubility compared to sulfonamide-containing derivatives . Methoxyphenyl vs. In contrast, chlorophenyl derivatives (e.g., 5c) exhibit electron-withdrawing properties, which may improve metabolic stability .

Synthetic Yields and Physicochemical Properties: Derivatives with sulfamoyl groups (5b, 5c) show higher yields (63–90%) and elevated melting points (>280°C), indicative of crystalline stability . The target compound’s synthetic yield and melting point are unreported, suggesting further characterization is needed. AGK2 demonstrates the importance of fused heterocycles (quinoline) in enhancing bioactivity, as seen in its role as a SIRT2 inhibitor .

Biological Applications :

  • The target compound’s adamantyl group aligns with trends in kinase inhibitor design (e.g., sunvozertinib, a prop-2-enamide-based tyrosine kinase inhibitor ). However, its specific targets remain unverified.
  • Thiazole-containing analogs (e.g., ) highlight the role of sulfur-containing heterocycles in improving pharmacokinetic profiles, a feature absent in the adamantyl derivative.

Biological Activity

(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes:

  • Adamantyl group : Known for enhancing lipophilicity and biological activity.
  • Cyano group : Often associated with diverse biological activities.
  • Methoxyphenyl group : May contribute to the compound's interaction with biological targets.

Chemical Formula

C23H24N2O2C_{23}H_{24}N_{2}O_{2}

IUPAC Name

This compound

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)

The compound appears to induce apoptosis in cancer cells through the following pathways:

  • Cell Cycle Arrest : It disrupts the cell cycle, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress, contributing to cell death.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against:

  • Gram-positive bacteria such as Staphylococcus aureus.
  • Gram-negative bacteria , although with less potency.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit key inflammatory mediators and enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of MCF-7 and MDA-MB-231 cell proliferation
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryInhibition of COX enzymes

Case Study: Anticancer Activity

A study published in 2023 evaluated the efficacy of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent for breast cancer treatment.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The results suggest that it interacts strongly with proteins involved in cancer progression and inflammation, supporting its potential therapeutic applications.

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